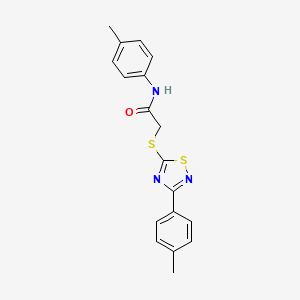

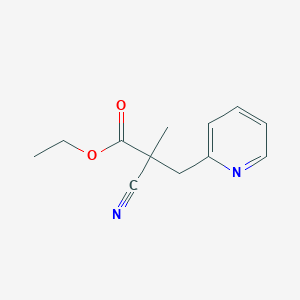

![molecular formula C12H17Cl2N3O B2948132 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride CAS No. 2378503-88-7](/img/structure/B2948132.png)

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The formation of various piperidine derivatives involves intra- and intermolecular reactions . For instance, 1,6-diens give a [4 + 2] cycloaddition product under certain conditions . This approach is excellent for obtaining a wide range of trans-divinylpiperidines .作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which en300-7463263 belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

It’s worth noting that imidazo[1,2-a]pyridines have been associated with the phosphatidylinositol 3-kinase (pi3k) signaling pathway, which is often linked with tumorigenesis, progression, and poor prognosis .

Result of Action

It’s worth noting that imidazo[1,2-a]pyridines have been associated with various tumor cell lines .

实验室实验的优点和局限性

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. This compound has also been shown to have anti-tumor effects in a variety of cancer cell lines and animal models.

One limitation of this compound is its potential toxicity. It has been shown to have cytotoxic effects on some normal cell types, and its long-term effects on normal tissues are not well understood. Another limitation is its specificity. This compound inhibits tankyrase, but it may also have off-target effects on other proteins. Careful controls and validation experiments are necessary to ensure that the effects observed are due to inhibition of tankyrase and not other factors.

未来方向

There are several future directions for research on 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride. One area of interest is the development of more specific tankyrase inhibitors that do not have off-target effects. Another area of interest is the combination of this compound with other anti-cancer agents to enhance its anti-tumor effects. This compound has also been shown to have potential in the treatment of other diseases, such as Alzheimer's disease, and further research is needed to explore its therapeutic potential in these areas.

合成方法

The synthesis method for 6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride involves several steps, including the reaction of 2-bromo-6-nitroimidazo[1,2-a]pyridine with piperidine, followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chlorobutyryl chloride to form the final product, this compound. The purity of the compound can be confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

科学研究应用

6-Piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride has been widely used in cancer research due to its ability to inhibit the Wnt/β-catenin signaling pathway. This pathway is known to be dysregulated in many types of cancer, and its inhibition has been shown to have anti-tumor effects. This compound has been shown to inhibit the activity of tankyrase, an enzyme that regulates the stability of the β-catenin protein. By inhibiting tankyrase, this compound can decrease the levels of β-catenin and inhibit the Wnt signaling pathway.

属性

IUPAC Name |

6-piperidin-4-yloxyimidazo[1,2-a]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.2ClH/c1-2-12-14-7-8-15(12)9-11(1)16-10-3-5-13-6-4-10;;/h1-2,7-10,13H,3-6H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEORRMXJDJXEHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CN3C=CN=C3C=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((4-isopropylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2948052.png)

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)

![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)

![Methyl 1-[(2,3,5,6-tetrafluorophenoxy)methyl]pyrazole-3-carboxylate](/img/structure/B2948064.png)

![2-[(E)-but-2-enyl]-4-methyl-6-(3-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2948065.png)

amine hydrochloride](/img/structure/B2948069.png)

![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2948071.png)